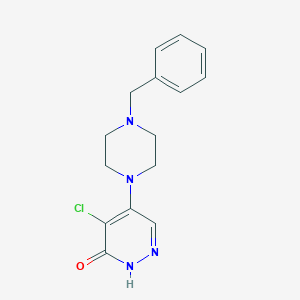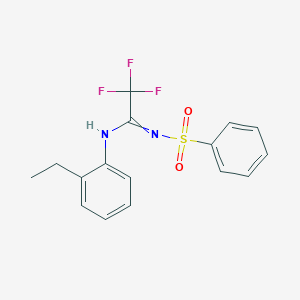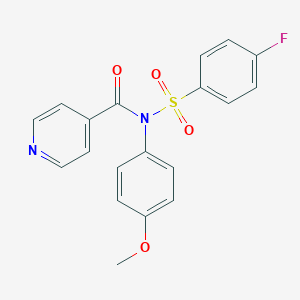
5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyridazinone derivative and is known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit significant activity against a wide range of diseases, including cancer, Alzheimer's, and Parkinson's disease. In addition, this compound has been shown to possess antimicrobial, antifungal, and antiviral properties.
Wirkmechanismus
The mechanism of action of 5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in disease progression. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cancer progression. In addition, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone in lab experiments include its reproducibility, high yield, and purity. In addition, this compound exhibits a wide range of biological activities, making it suitable for studying various diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving 5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's, and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and to optimize its synthesis method. Finally, research is needed to investigate the potential toxicity of this compound and to develop safer derivatives.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. This compound exhibits a wide range of biological activities and has been extensively studied for its potential in treating various diseases. While further research is needed to fully understand its mechanism of action and to optimize its synthesis method, this compound holds promise for the development of new therapies for a wide range of diseases.
Eigenschaften
Molekularformel |
C15H17ClN4O |
|---|---|
Molekulargewicht |
304.77 g/mol |
IUPAC-Name |
4-(4-benzylpiperazin-1-yl)-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H17ClN4O/c16-14-13(10-17-18-15(14)21)20-8-6-19(7-9-20)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,18,21) |
InChI-Schlüssel |
TWXSQWIBFLBSNW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)NN=C3)Cl |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)NN=C3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)


